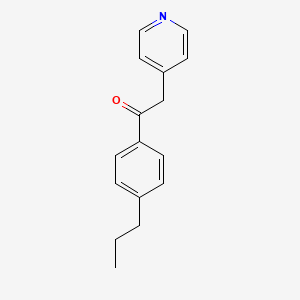![molecular formula C29H40F2O B14244444 1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene CAS No. 389572-98-9](/img/structure/B14244444.png)
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene is a complex organic compound characterized by the presence of difluoro, heptylphenyl, ethenyl, and octyloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the difluoro intermediate:
Attachment of the heptylphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where a heptyl group is introduced to the phenyl ring using a catalyst such as aluminum chloride (AlCl3).
Octyloxy substitution: The final step involves the substitution of a hydrogen atom on the benzene ring with an octyloxy group, which can be achieved using Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Nucleophiles like halides, hydroxides, or amines, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and ethenyl groups may play a crucial role in binding to these targets, while the heptylphenyl and octyloxy groups contribute to the compound’s overall stability and solubility. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluorobenzene: A simpler compound with only difluoro groups attached to the benzene ring.
4-Heptylphenyl derivatives: Compounds with a heptyl group attached to the phenyl ring, but lacking other substituents.
Octyloxybenzene: Compounds with an octyloxy group attached to the benzene ring.
Uniqueness
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both difluoro and ethenyl groups enhances its reactivity and potential for diverse applications, while the heptylphenyl and octyloxy groups contribute to its stability and solubility.
Propriétés
Numéro CAS |
389572-98-9 |
|---|---|
Formule moléculaire |
C29H40F2O |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
1-[1,2-difluoro-2-(4-heptylphenyl)ethenyl]-4-octoxybenzene |
InChI |
InChI=1S/C29H40F2O/c1-3-5-7-9-11-13-23-32-27-21-19-26(20-22-27)29(31)28(30)25-17-15-24(16-18-25)14-12-10-8-6-4-2/h15-22H,3-14,23H2,1-2H3 |
Clé InChI |
KBRSBEFXKNWLQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)CCCCCCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


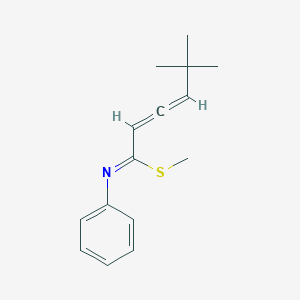
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)

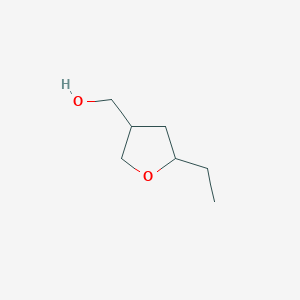
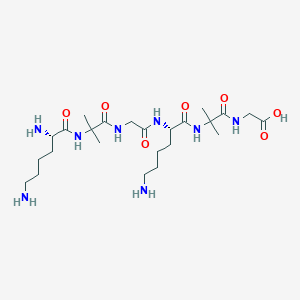
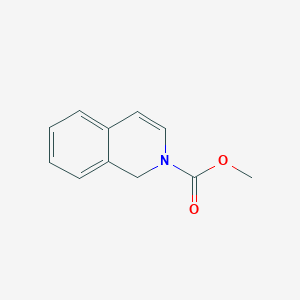
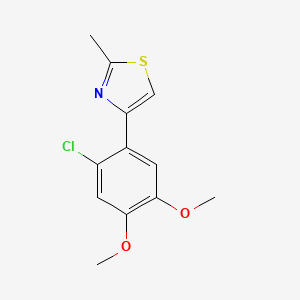
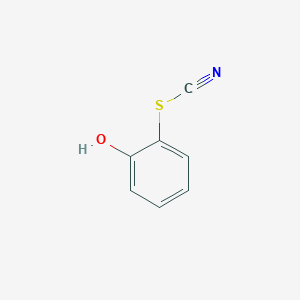

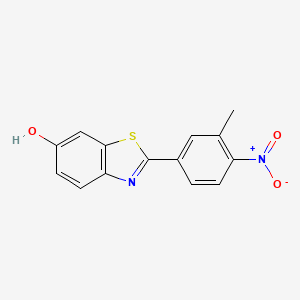
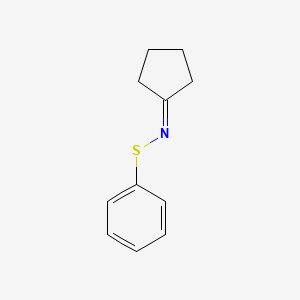
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
